
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolizine ring with a carbothioamide functional group, which contributes to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolizine derivative with a thioamide precursor. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazolopyrazines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles, pyrrolopyrazines, are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide stands out due to its specific combination of a pyrrolizine ring and a carbothioamide group, which imparts unique chemical reactivity and biological activities. Its ability to target multiple pathways and exhibit a broad spectrum of activities makes it a versatile compound in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H12N2S |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1,2,3,7-tetrahydropyrrolizine-8-carbothioamide |
InChI |
InChI=1S/C8H12N2S/c9-7(11)8-3-1-5-10(8)6-2-4-8/h1,5H,2-4,6H2,(H2,9,11) |
Clé InChI |
XRUPEHFPKRHWPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC=CN2C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



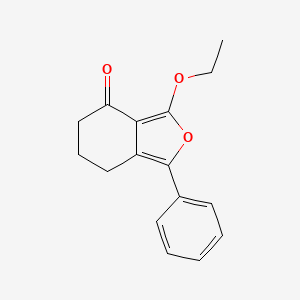
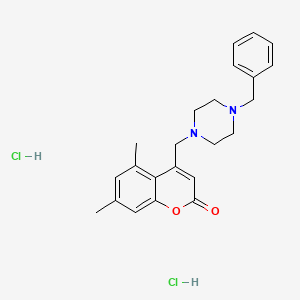
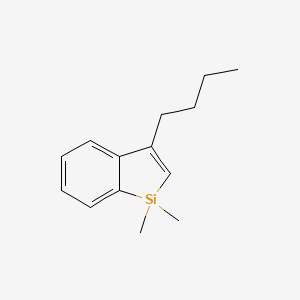

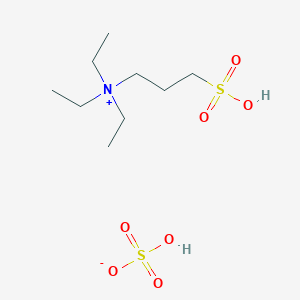
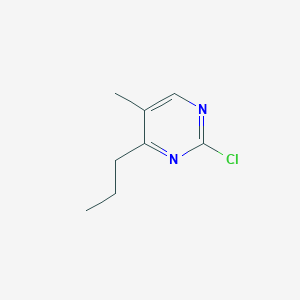
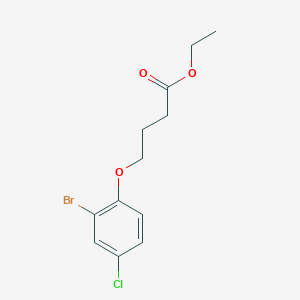
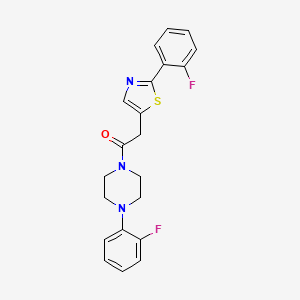
![1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene](/img/structure/B12632548.png)
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)

![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)
![Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)
